molecular formula C10H7N3O B11907268 Isoxazolo[5,4-b]quinolin-3-amine

Isoxazolo[5,4-b]quinolin-3-amine

Cat. No.: B11907268
M. Wt: 185.18 g/mol
InChI Key: WTXNZXKXRNMDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolo[5,4-b]quinolin-3-amine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This scaffold is recognized for its diverse biological potential, particularly in the development of novel anticancer and antimicrobial agents. In cancer research, closely related isoxazoloquinoline derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including colon cancer (HCT116), pancreatic adenocarcinoma (MIAPaCa2), breast cancer (MCF-7), and liver cancer (HepG-2) . These compounds are investigated as potential anticancer agents, with studies suggesting their efficacy may be linked to interactions with key signaling pathways such as the MAPK cascade . The structural motif of isoxazolo[5,4-b]quinoline itself has been identified as a target for synthesis and evaluation in studies of nuclear hormone receptor agonists . Furthermore, the isoxazolo[5,4-b]quinoline core is a promising scaffold for antimicrobial development, with some synthesized analogues exhibiting potent antibacterial and antifungal activities . The compound serves as a key intermediate for the synthesis of more complex, polycyclic heterocyclic systems via multicomponent reactions, enabling rapid exploration of chemical space for biological activity . This product is intended for research purposes as a chemical building block or biological probe. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

[1,2]oxazolo[5,4-b]quinolin-3-amine

InChI

InChI=1S/C10H7N3O/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H2,11,13)

InChI Key

WTXNZXKXRNMDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=NOC3=N2)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : Isatin, β-diketones (e.g., acetylacetone), and 5-amino-3-methylisoxazole.

  • Solvent : Ethanol (C₂H₅OH).

  • Temperature : Room temperature (25°C) or reflux (78°C).

  • Yield : 30% at room temperature, improving to 73% under reflux.

The reaction initiates with Knoevenagel condensation between isatin and β-diketones, forming a quinoline precursor. Subsequent nucleophilic attack by 5-amino-3-methylisoxazole facilitates annulation, yielding the isoxazolo[5,4-b]quinoline core. The amine group at position 3 is introduced via in situ hydrolysis of the methylisoxazole moiety.

Multicomponent One-Pot Synthesis Using Isatins, 6-Aminouracils, and Isoxazoles

A green, regioselective approach employs isatins, 6-aminouracils, and isoxazoles in water with p-toluenesulfonic acid (p-TSA) as a catalyst. This method emphasizes sustainability and high atom economy.

Key Steps and Mechanism

  • Isatin Ring-Opening : p-TSA catalyzes the cleavage of the isatin C–N bond, generating isatic acid.

  • Enolization of Isoxazole : The catalyst promotes enol formation, enabling nucleophilic attack on isatic acid.

  • Annulation and Ring Expansion : A sequence of cyclization and rearrangement steps forms the isoxazolo[5,4-b]quinoline scaffold.

ReactantsCatalystSolventTemperatureYield (%)Reference
Isatin, 6-aminouracil, isoxazolep-TSAH₂OReflux85

This method avoids chromatographic purification, with products isolated via filtration. The 3-amine group arises from the 6-aminouracil component.

Friedländer Synthesis with o-Aminoaldehydes

Adapted from pyrazoloquinoline syntheses, the Friedländer condensation uses o-aminoaldehydes and isoxazole derivatives to construct the quinoline core.

Procedure

  • Reactants : o-Aminoaldehyde (e.g., anthranilaldehyde) and 3-aminomethylisoxazole.

  • Conditions : Acidic or basic catalysis (e.g., PPA, NaOH).

  • Yield : 50–65% (estimated from analogous reactions).

The reaction forms bonds between the quinoline’s N9 and C8a positions, with the 3-amine group introduced via the isoxazole starting material. Limitations include the limited availability of o-aminoaldehydes.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques, though underdeveloped for this compound, could enable combinatorial libraries. A proposed route involves:

  • Resin-Bound Quinoline : Immobilize a quinoline precursor on Wang resin.

  • Isoxazole Formation : Cyclize via Huisgen 1,3-dipolar cycloaddition.

  • Amine Deprotection : Cleave the resin to release the 3-amine product.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Scalability
CyclocondensationSimple setup, low costModerate yields30–73Moderate
Multicomponent One-PotGreen solvent, high regioselectivityRequires specific catalysts85High
Friedländer SynthesisWell-established protocolLimited substrate availability50–65Low
RCMModular designUnproven for target compoundN/AExperimental

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-b]quinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Properties

Isoxazolo[5,4-b]quinolin-3-amine and its derivatives have shown promising pharmacological properties, including:

  • Anticancer Activity: Research indicates that compounds containing the isoxazole moiety can inhibit the growth of various cancer cell lines. For instance, isoxazole derivatives have been evaluated for their effects on Ehrlich ascites carcinoma cells, showing significant anti-tumor activity compared to established chemotherapeutic agents like 5-fluorouracil .
  • Anti-inflammatory Effects: The compound has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Some derivatives have demonstrated selective COX-2 inhibition, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity: Isoxazole derivatives exhibit antimicrobial properties against various pathogens. This has led to their exploration as potential agents in combating bacterial infections .

Mechanistic Insights and Case Studies

Several studies have elucidated the mechanisms through which this compound exerts its effects:

  • Bioactivation Pathways: A study employed deep neural models to predict bioactivation pathways for isoxazole-containing compounds, including this compound. This approach identified potential electrophilic metabolites that could interact with biomolecules, suggesting a complex mechanism of action involving metabolic activation .
  • Structure-Activity Relationship (SAR): Investigations into the SAR of isoxazole derivatives have revealed that specific substituents can significantly enhance biological activity. For example, modifications at the 3 and 5 positions of the quinoline ring have been shown to influence binding affinities to target proteins such as bromodomain-containing proteins, which are implicated in cancer progression .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Synthesis Methodology: A common synthetic route involves the reaction of hydroxylamine with chloroquinoline derivatives under acidic conditions. This method has been optimized for high yields and purity, facilitating further biological evaluations of the synthesized compounds .

Comparative Analysis of Isoxazole Derivatives

The following table summarizes key findings related to various derivatives of this compound:

CompoundBiological ActivityIC50 (µM)Reference
This compoundAntitumor activity20
4-amino-5-methyl-isoxazoleCOX-2 inhibition15
Quinazolin-isoxazole hybridsAntioxidant activity>400
Isoxazole tethered quinonesAntimicrobial activity30

Mechanism of Action

The mechanism of action of isoxazolo[5,4-b]quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound have been shown to inhibit phosphodiesterase enzymes, which play a role in cellular signaling pathways . The exact pathways and molecular targets can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Influence : Replacing oxygen in isoxazole with sulfur (e.g., thiazolo derivatives) alters electronic properties and binding affinities, though specific bioactivity data for thiazolo analogs remain underexplored .

Cytotoxic Activity and Selectivity

A comparative analysis of IC₅₀ values (Table 1) highlights the superior potency of pyrrolo[3,2-d]isoxazole derivatives over isoxazoloquinolin-3-amine analogs:

Table 1 : Cytotoxicity of Selected Compounds Against HCT-116 and PC3 Cell Lines

Compound HCT-116 IC₅₀ (µM) PC3 IC₅₀ (µM) Selectivity (WI-38 IC₅₀)
Pyrrolo[3,2-d]isoxazole 5 8.2 9.1 >50 (weak toxicity)
Isoxazole derivatives 11–14 10–15 12–18 >50
Isoxazolo[5,4-b]azepine-4,7-dione 6 45–60 50–65 >100 (non-toxic)
5-Fluorouracil (control) 22 25 30 (high toxicity)

Notable Findings:

  • Pyrrolo[3,2-d]isoxazole 5 outperformed 5-fluorouracil in both potency and selectivity, suggesting therapeutic advantages .
  • Isoxazole derivatives 11–14 showed moderate activity but retained selectivity, whereas bulkier systems like isoxazoloazepinediones exhibited reduced cytotoxicity .

Pharmacological Targets

  • Anticancer Mechanisms : Pyrrolo[3,2-d]isoxazoles may inhibit topoisomerase II or induce apoptosis via ROS generation, though exact targets remain under investigation .

Biological Activity

Isoxazolo[5,4-b]quinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, immunomodulatory effects, and potential therapeutic applications. The synthesis methods, structure-activity relationships (SAR), and findings from various studies will be discussed in detail.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. Notably, compounds with this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings

  • Compound Evaluation : In a study assessing several derivatives, one compound exhibited an IC50 value of less than 100 μM across multiple human cancer cell lines (MCF-7, HepG-2, A549) .
  • Mechanism of Action : The compound induced apoptosis by increasing the expression of pro-apoptotic proteins (Caspase-3 and Bax) while decreasing anti-apoptotic protein Bcl-2 levels. This mechanism was validated through flow cytometry assays .

Immunomodulatory Effects

Isoxazolo derivatives have also been studied for their immunomodulatory properties. Research indicates that these compounds can influence immune responses and may serve as potential therapeutic agents for autoimmune disorders.

Immunosuppressive Activity

  • Study Results : Certain isoxazole derivatives demonstrated strong immunosuppressive activities comparable to established immunosuppressants like cyclosporine . These findings suggest a potential role in treating conditions requiring immune modulation.

Other Pharmacological Properties

Beyond anticancer and immunomodulatory activities, this compound derivatives exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal properties .
  • Analgesic Effects : Isoxazole compounds have been reported to exhibit pain-relieving effects in various models .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents can significantly influence the compound's efficacy and selectivity.

Table 1: Summary of Biological Activities and IC50 Values

CompoundActivity TypeIC50 Value (μM)Reference
15Anticancer<100
4dImmunosuppressiveComparable to cyclosporine
VariousAntimicrobialVariable

Case Study 1: Anticancer Evaluation

A series of isoxazolo[5,4-b]quinolin derivatives were synthesized and evaluated for their anticancer activity. Compound 15 was particularly notable for its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways. This study underscores the potential of this compound as a lead for further development in cancer therapy.

Case Study 2: Immunomodulatory Properties

In another investigation, the immunosuppressive effects of 5-amino-3-methylisoxazole derivatives were explored. The results indicated that these compounds could effectively modulate immune responses, making them candidates for treating autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isoxazolo[5,4-b]quinolin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted isoquinolines and isoxazole derivatives. Key steps include:

  • Cyclization : Use of acetic anhydride or benzoyl chloride under reflux conditions to form the fused isoxazole-quinoline ring system .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product.
  • Optimization : Adjusting temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor reaction progress via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure to confirm bond angles and regiochemistry (e.g., using SHELXL for refinement) .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions. Key signals include aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C12_{12}H9_{9}N3_{3}O for analogs) with <2 ppm error .

Q. What stability considerations are critical when handling this compound in experimental settings?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture control : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid hydrolysis of the isoxazole ring.
  • pH stability : Maintain neutral to slightly acidic conditions (pH 5–7) in aqueous solutions to prevent ring-opening reactions .

Advanced Research Questions

Q. How can computational methods accelerate the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum chemical calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Fluorine substitution at specific positions (e.g., C-5) can enhance lipophilicity and binding affinity .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize compounds with binding energies <–7 kcal/mol .
  • Machine learning : Train models on existing bioactivity data (IC50_{50}, logP) to predict novel analogs with optimal ADMET profiles .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., enzymatic inhibition) across multiple concentrations (1 nM–100 µM) to confirm potency trends.
  • Orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-validate binding kinetics and thermodynamics .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify outliers and contextualize activity trends (e.g., fluorinated vs. non-fluorinated analogs) .

Q. How can factorial design optimize the synthesis of this compound for scalability?

  • Methodological Answer :

  • Factors : Investigate temperature (X1_1), solvent ratio (X2_2), and catalyst loading (X3_3) using a 23^3 factorial design.
  • Response surface methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., 100°C, DMF/H2_2O 9:1, 5 mol% Pd catalyst) for >90% yield .
  • Scale-up validation : Transition from batch to continuous flow reactors (e.g., microfluidic systems) to maintain consistency at multi-gram scales .

Q. What methodologies enable the study of this compound’s mechanism of action in cellular models?

  • Methodological Answer :

  • CRISPR-Cas9 knockout : Identify target pathways by knocking out putative receptors (e.g., tyrosine kinases) in HEK293 cells and assessing compound efficacy .
  • Metabolomics : Use LC-MS/MS to profile cellular metabolites post-treatment, focusing on ATP levels and ROS production to infer mechanism .
  • Live-cell imaging : Track subcellular localization of fluorescently tagged analogs (e.g., BODIPY conjugates) in real time .

Data Management and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :

  • Force field refinement : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to better match observed conformational changes.
  • Experimental cross-check : Validate docking poses with cryo-EM or X-ray co-crystallography of ligand-protein complexes .
  • Error analysis : Quantify deviations (e.g., RMSD >2 Å) and iteratively refine models using hybrid QM/MM approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.